![molecular formula C9H16Cl2N4 B2519806 N-Ethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine dihydrochloride CAS No. 2126162-01-2](/img/structure/B2519806.png)
N-Ethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-Ethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine dihydrochloride” is a chemical compound with the CAS Number: 2126162-01-2. It has a molecular weight of 251.16 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is N-ethyl-5,6,7,8-tetrahydropyrido [4,3-c]pyridazin-3-amine dihydrochloride . The Inchi Code for this compound is 1S/C9H14N4.2ClH/c1-2-11-9-5-7-6-10-4-3-8 (7)12-13-9;;/h5,10H,2-4,6H2,1H3, (H,11,13);2*1H .Scientific Research Applications
Overview
The compound N-Ethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine dihydrochloride, part of the broader family of pyridazinones, has shown potential in various scientific research fields. Due to its unique structure, it serves as a key scaffold for synthesizing diverse biologically active molecules and has implications in medicinal chemistry, organic synthesis, and catalysis.
Synthesis and Reactivity
Pyridazinones, including compounds structurally related to N-Ethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine dihydrochloride, are known for their versatile reactivity, making them valuable in the synthesis of various heterocyclic compounds. Studies demonstrate the formation of a wide array of cyclic and heterocyclic compounds via nucleophilic substitution reactions, showcasing their potential in creating pharmacologically relevant molecules (Kamneva, Anis’kova, & Egorova, 2018).
Applications in Organic Synthesis and Catalysis
The heterocyclic N-oxide motif, to which N-Ethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine dihydrochloride is closely related, plays a crucial role in organic synthesis and catalysis. These compounds are utilized in forming metal complexes, designing catalysts, and facilitating asymmetric synthesis, highlighting their significance in advancing synthetic methodologies (Li et al., 2019).
Medicinal Chemistry and Drug Discovery
Pyridazinones are extensively explored for their medicinal applications, given their inherent biological activity. They serve as key frameworks for developing novel therapeutics, with studies revealing their potential in addressing cardiovascular diseases and various other health conditions. The structural versatility of pyridazinones allows for the synthesis of compounds with diverse biological activities, underlining their importance in the discovery of new drugs (Jakhmola et al., 2016).
Safety and Hazards
properties
IUPAC Name |
N-ethyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4.2ClH/c1-2-11-9-5-7-6-10-4-3-8(7)12-13-9;;/h5,10H,2-4,6H2,1H3,(H,11,13);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDXKYFLYCLDZCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NN=C2CCNCC2=C1.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Ethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine dihydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.